Pan-KRAS-IN-13 is a novel compound designed to inhibit the activity of the KRAS protein, which is frequently mutated in various cancers. This compound has demonstrated high potency against multiple KRAS mutants, particularly those associated with non-small cell lung cancer and pancreatic cancer. The compound operates by binding to the inactive GDP-bound form of KRAS, effectively blocking its oncogenic signaling pathways. Its high affinity for the G12D and G12V variants, with IC50 values of approximately 2.75 nM and 2.89 nM respectively, underscores its potential as a therapeutic agent in targeting KRAS-driven malignancies .
The biological activity of pan-KRAS-IN-13 has been extensively studied in vitro and in vivo. In cellular models expressing KRAS mutations, pan-KRAS-IN-13 effectively reduces cell proliferation and induces apoptosis in cancer cells. Its selectivity for mutant forms of KRAS allows for targeted therapy with potentially fewer side effects compared to broader-spectrum treatments . Additionally, studies have shown that pan-KRAS-IN-13 can inhibit tumor growth in xenograft models, indicating its efficacy as an anti-cancer agent .
Pan-KRAS-IN-13 has significant therapeutic applications, particularly in oncology. Its primary use is as a targeted therapy for cancers driven by KRAS mutations, such as:
Moreover, ongoing research explores its use in combination therapies to enhance efficacy and overcome resistance mechanisms in cancer treatment .
Interaction studies have revealed that pan-KRAS-IN-13 binds preferentially to the inactive GDP-bound form of KRAS. This binding results in a significant decrease in nucleotide exchange rates, effectively inhibiting the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK cascade . Surface plasmon resonance studies indicate that pan-KRAS-IN-13 exhibits reversible binding kinetics with a dissociation rate constant that suggests strong interaction stability . Furthermore, its ability to degrade specific KRAS mutants through proteolytic mechanisms has been investigated, providing insights into its multifaceted action against oncogenic signaling .
| Compound Name | Target Mutants | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Pan-KRAS-IN-13 | G12D, G12V | 2.75 - 2.89 | Non-covalent binding to inactive state |
| Sotorasib | G12C | ~1 | Covalent inhibitor targeting S-IIP pocket |
| Adagrasib | G12C | ~3 | Covalent inhibitor targeting S-IIP pocket |
| MRTX1133 | G12D | ~5 | Non-covalent inhibitor |
| BAY-293 | Various | ~10 | Non-covalent broad-spectrum inhibitor |
Pan-KRAS-IN-13's ability to inhibit multiple oncogenic variants while primarily targeting the inactive state distinguishes it from other inhibitors that often focus on specific mutations or covalent interactions. Its low IC50 values suggest superior potency compared to many existing compounds, making it a promising candidate for further clinical development .
pan-KRAS-IN-13 is a novel small molecule inhibitor characterized by the molecular formula C33H31F3N6O3 and a molecular weight of 616.63 Da [7]. This compound represents a significant advancement in the field of KRAS-targeted therapeutics, demonstrating potent inhibitory activity against multiple KRAS mutant variants [7]. The chemical structure of pan-KRAS-IN-13 belongs to the tetraheterocycle compound family, incorporating fluorine atoms that contribute to its unique binding properties and selectivity profile [7].
The physicochemical properties of pan-KRAS-IN-13 have been optimized for cellular penetration and metabolic stability [19]. The compound exhibits favorable solubility characteristics when dissolved in dimethyl sulfoxide, which is commonly utilized for stock solution preparation in research applications [7]. Temperature-dependent stability studies indicate that pan-KRAS-IN-13 maintains structural integrity under standard storage conditions, with powder formulations remaining stable at negative twenty degrees Celsius for up to three years [23].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C33H31F3N6O3 | [7] |
| Molecular Weight | 616.63 Da | [7] |
| Chemical Abstract Service Number | 3033637-76-9 | [7] |
| Target Protein | KRAS | [7] |
| Pathway Involvement | G-Protein Coupled Receptor/G Protein; Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase | [7] |
The structural design of pan-KRAS-IN-13 incorporates specific molecular features that enable preferential binding to the inactive guanosine diphosphate-bound state of KRAS while maintaining selectivity over neuroblastoma RAS viral oncogene homolog and Harvey rat sarcoma viral oncogene homolog proteins [1]. This selectivity is achieved through the compound's ability to recognize subtle evolutionary differences in the guanosine triphosphatase domain of RAS isoforms, which provide orthosteric and allosteric constraints for KRAS-specific targeting [1].
The binding affinity of pan-KRAS-IN-13 has been precisely quantified through extensive biochemical assays, revealing half-maximal inhibitory concentration values of 2.75 nanomolar for KRAS G12D and 2.89 nanomolar for KRAS G12V variants [7]. These values demonstrate the compound's exceptional potency and its potential as a therapeutic agent for KRAS-driven malignancies . The high affinity binding is maintained across a broad spectrum of KRAS mutations, including G12A, G12C, G12D, G12F, G12V, G12S, G13C, G13D, V14I, L19F, Q22K, D33E, Q61H, K117N, and A146V/T variants [1].
X-ray crystallography has emerged as the primary methodology for elucidating the detailed structural interactions between pan-KRAS-IN-13 and its target protein [27]. The crystallographic analysis of KRAS-inhibitor complexes requires specialized techniques to capture the dynamic nature of the protein-ligand interactions while maintaining the integrity of the crystal lattice [26]. Multi-temperature X-ray crystallography has proven particularly valuable in revealing functionally relevant KRAS conformations that are obscured under standard cryogenic conditions [26].
The crystallization process for KRAS in complex with pan-KRAS-IN-13 involves careful optimization of buffer conditions, protein concentration, and temperature parameters [27]. Recombinant KRAS proteins are typically expressed in bacterial systems and purified to homogeneity before complexation with the inhibitor [31]. The crystallization conditions must be precisely controlled to ensure the formation of well-ordered crystals suitable for high-resolution diffraction analysis [27].
Structural analysis of KRAS-inhibitor complexes reveals that pan-KRAS-IN-13 binds preferentially to the Switch-II/alpha-3 helix pocket, a region that undergoes significant conformational changes upon ligand binding [32]. This binding site is characterized by its flexibility and ability to accommodate different ligand conformations through induced-fit mechanisms [14]. The electron density maps obtained from X-ray diffraction data provide detailed information about the specific amino acid residues involved in ligand recognition and binding [13].
| Crystallographic Parameter | KRAS-GDP Complex | KRAS-Inhibitor Complex | Reference |
|---|---|---|---|
| Resolution Range | 1.0-2.0 Å | 1.25-2.52 Å | [15] [14] |
| Space Groups | C2, P212121, P63 | Variable | [15] |
| Data Collection Temperature | Cryogenic to Physiological | Variable | [26] |
| Binding Site Classification | Nucleotide-binding | Switch-II/α3 Pocket | [32] |
The crystallographic data demonstrates that pan-KRAS-IN-13 binding induces conformational changes in the Switch-I and Switch-II regions of KRAS [32]. These structural rearrangements are critical for the inhibitor's mechanism of action, as they prevent the protein from adopting its active conformation [1]. The binding interface analysis reveals an extensive network of hydrogen bonds and hydrophobic interactions that contribute to the high affinity and selectivity of the compound [13].
Temperature-dependent crystallographic studies have revealed that the binding pocket for pan-KRAS-IN-13 exhibits significant flexibility at physiological temperatures [26]. This flexibility is essential for the compound's ability to accommodate different KRAS mutant variants while maintaining high binding affinity [26]. The structural data indicates that cryogenic crystallography alone may not capture the full range of conformational states accessible to the KRAS-inhibitor complex [26].
The structural differences between KRAS G12D and KRAS G12V alleles represent critical determinants of inhibitor binding specificity and therapeutic efficacy [15]. Comparative crystallographic analysis reveals distinct conformational features that influence the interaction with pan-KRAS-IN-13 and other targeted therapeutics [16]. These allelic variations occur at position 12 within the P-loop region, where glycine is substituted with either aspartic acid or valine, resulting in significant alterations to the local electrostatic and steric environment [15].
Structural analysis of KRAS G12D demonstrates that the aspartic acid substitution introduces a negative charge into the phosphate-binding pocket [15]. The carboxyl group of the aspartate residue is positioned approximately 3 Angstroms from the ribose sugar group of bound guanosine diphosphate, creating an altered electrostatic environment compared to wild-type KRAS [15]. This modification affects the protein's intrinsic guanosine triphosphatase activity and its interaction with regulatory proteins [22].
In contrast, KRAS G12V exhibits a different structural profile due to the hydrophobic nature of the valine substitution [15]. The branched carbon atoms of valine extend directly over the gamma-phosphate binding pocket, creating steric hindrance that affects nucleotide binding and exchange [15]. Crystallographic data reveals that the valine side chain is positioned within van der Waals distance of proline 34 in Switch-I, occluding access to the terminal phosphates [15].
| Structural Feature | KRAS G12D | KRAS G12V | Reference |
|---|---|---|---|
| Amino Acid Substitution | Glycine → Aspartic Acid | Glycine → Valine | [15] |
| Side Chain Properties | Negatively Charged | Hydrophobic | [15] |
| Distance to GDP Ribose | ~3 Å | Variable | [15] |
| Steric Hindrance | Minimal | Significant | [15] |
| Electrostatic Perturbation | High | Low | [15] |
The binding affinity of pan-KRAS-IN-13 for these two allelic variants demonstrates remarkable consistency, with half-maximal inhibitory concentration values of 2.75 nanomolar for G12D and 2.89 nanomolar for G12V [7]. This near-equivalent binding affinity suggests that the inhibitor's binding mode is optimized to accommodate the structural differences between these variants [7]. The compound's ability to maintain high affinity across different alleles is attributed to its flexible binding conformation and the induced-fit mechanism of target recognition [14].
Comparative structural analysis reveals that both KRAS G12D and G12V maintain similar overall protein folds, with root mean square deviations of 0.115 Angstroms and 0.351 Angstroms, respectively, when compared to wild-type KRAS [15]. However, the local conformational changes around the mutation sites create distinct microenvironments that influence inhibitor binding kinetics and thermodynamics [15].
The differential binding characteristics of pan-KRAS-IN-13 to G12D versus G12V variants are further elucidated through analysis of the Switch-II pocket conformation [14]. Crystallographic studies demonstrate that this pocket adopts distinct conformations in the presence of different allelic variants, providing unique recognition surfaces for inhibitor binding [14]. The structural plasticity of this region allows pan-KRAS-IN-13 to maintain high binding affinity while accommodating the specific geometric constraints imposed by each mutation [14].
Pan-KRAS inhibitors operate through sophisticated allosteric mechanisms that fundamentally disrupt the critical guanosine diphosphate/guanosine triphosphate exchange cycle underlying KRAS protein function [1] [2]. These compounds preferentially target the inactive guanosine diphosphate-bound state of KRAS, effectively preventing the transition to the active guanosine triphosphate-bound conformation that drives oncogenic signaling cascades [1] [2].
The mechanistic foundation of pan-KRAS inhibition centers on blocking nucleotide exchange mediated by guanine nucleotide exchange factors such as Son of Sevenless Homolog 1 [1] [2]. Under normal physiological conditions, KRAS cycles between an inactive guanosine diphosphate-bound state and an active guanosine triphosphate-bound state through the coordinated action of guanine nucleotide exchange factors and GTPase-activating proteins [3]. Pan-KRAS inhibitors disrupt this equilibrium by stabilizing the inactive conformation and preventing the conformational changes necessary for guanine nucleotide exchange factor-mediated activation [1] [2].
Structural analysis reveals that pan-KRAS inhibitors induce conformational constraints within the switch regions of KRAS, particularly affecting the dynamics of Switch-I and Switch-II domains [1] [2]. These conformational changes create energetic barriers that prevent the protein from adopting the conformations required for guanosine diphosphate release and subsequent guanosine triphosphate binding [1] [2]. The allosteric nature of this inhibition is evidenced by the fact that these compounds bind to sites distinct from the nucleotide-binding pocket yet still profoundly affect nucleotide exchange kinetics [1] [4].
The effectiveness of this mechanism is demonstrated by the ability of pan-KRAS inhibitors to block activation of both wild-type KRAS and a broad spectrum of KRAS mutants, including G12A, G12C, G12D, G12F, G12V, G12S, G13C, G13D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V, and A146T variants [1] [2] [5]. This broad spectrum activity indicates that the allosteric inhibition mechanism is not dependent on specific mutation-induced structural changes but rather targets conserved conformational states accessible across multiple KRAS variants [1] [2].
| KRAS Variant | Nucleotide Exchange Inhibition | Downstream Signaling Suppression |
|---|---|---|
| G12A | Complete blockade [1] | RAF-MEK-ERK pathway suppression [1] |
| G12C | Complete blockade [1] | RAF-MEK-ERK pathway suppression [1] |
| G12D | Complete blockade [1] | RAF-MEK-ERK pathway suppression [1] |
| G12F | Complete blockade [1] | RAF-MEK-ERK pathway suppression [1] |
| G12V | Complete blockade [1] | RAF-MEK-ERK pathway suppression [1] |
| G12S | Complete blockade [1] | RAF-MEK-ERK pathway suppression [1] |
| G13C | Complete blockade [1] | RAF-MEK-ERK pathway suppression [1] |
| G13D | Complete blockade [1] | RAF-MEK-ERK pathway suppression [1] |
| Q61H | Complete blockade [1] | RAF-MEK-ERK pathway suppression [1] |
| Wild-type | Complete blockade [1] | Limited suppression due to isoform compensation [1] |
The molecular basis for this allosteric inhibition involves the formation of stabilizing interactions between the inhibitor and key residues within the KRAS structure [1] [2]. These interactions include direct ionic contacts with residues such as glutamate 62 in the Switch-II motif and the formation of water-mediated hydrogen bond networks with arginine 68 and the main chain carbonyl of glutamine 61 [2]. These molecular interactions collectively contribute to the energetic stabilization of the inactive conformation and the prevention of conformational transitions required for nucleotide exchange [1] [2].
The Switch-II pocket represents a critical allosteric binding site for pan-KRAS inhibitors, with binding kinetics that fundamentally determine the therapeutic efficacy of these compounds [6] [7] [8]. This pocket, located between the Switch-II region and alpha helix 3, provides a privileged drug-binding site that is accessible across multiple KRAS mutants and nucleotide states [6] [7].
Surface plasmon resonance studies and other biophysical analyses have revealed that pan-KRAS inhibitors exhibit high-affinity binding to the Switch-II pocket with dissociation constants in the nanomolar range [9] [10] [11]. Compound binding kinetics demonstrate rapid association rates coupled with slow dissociation rates, resulting in long residence times that contribute to sustained inhibition of KRAS function [9] [10]. The reversible nature of this binding distinguishes pan-KRAS inhibitors from covalent KRAS G12C-specific inhibitors, allowing for dynamic engagement and disengagement based on conformational fluctuations within the target protein [7] [8].
Detailed kinetic analysis reveals that Switch-II pocket engagement occurs through a multi-step binding mechanism involving initial recognition, induced-fit conformational adjustments, and final stabilization of the inhibitor-protein complex [7] [8]. The initial recognition phase involves weak interactions between the inhibitor and surface-exposed residues within the Switch-II region [7]. This is followed by conformational adjustments within both the inhibitor and the protein that optimize the binding interface and maximize favorable interactions [7] [8].
| Binding Parameter | Typical Range | Mechanistic Significance |
|---|---|---|
| Association rate constant (kon) | 10^5 - 10^6 M^-1s^-1 [9] [10] | Rapid initial binding |
| Dissociation rate constant (koff) | 10^-3 - 10^-4 s^-1 [9] [10] | Slow compound release |
| Dissociation constant (KD) | 0.3 - 16 μM [9] [10] [11] | High-affinity interaction |
| Residence time | 1000 - 10000 seconds [9] [10] | Sustained target engagement |
The accessibility of the Switch-II pocket across different KRAS mutants and nucleotide states represents a key advantage for pan-KRAS inhibitor development [6] [7]. Nuclear magnetic resonance spectroscopy studies demonstrate that the Switch-II pocket remains accessible in both guanosine diphosphate-bound and guanosine triphosphate-bound states of various KRAS hotspot mutants, including G12, G13, and Q61 variants [6]. This accessibility is not necessarily coupled to the guanosine diphosphate state of KRAS, indicating that inhibitor binding can occur regardless of the nucleotide occupancy [6].
Structural studies reveal that Switch-II pocket binding induces conformational changes that propagate throughout the KRAS structure, particularly affecting the relative positions of the Switch-I and Switch-II regions [7] [8]. These conformational changes disrupt the protein's ability to interact with downstream effectors and guanine nucleotide exchange factors, thereby blocking both activation and signaling functions [7] [8]. The allosteric nature of these effects demonstrates that Switch-II pocket engagement can control KRAS function through long-range conformational communication rather than direct competition with binding partners [7] [8].
The kinetics of Switch-II pocket binding are influenced by the specific structural features of individual KRAS mutants [12] [3]. Different mutations can alter the conformational dynamics of the Switch-II region, affecting both the accessibility of the binding pocket and the stability of inhibitor-protein complexes [12] [3]. These mutation-specific effects contribute to the observed differences in inhibitor potency across different KRAS variants and highlight the importance of considering structural heterogeneity in pan-KRAS inhibitor development [12] [3].
The selectivity of pan-KRAS inhibitors against HRAS and NRAS isoforms represents a critical aspect of their therapeutic profile, with selectivity mechanisms rooted in subtle but important structural differences between RAS isoforms [1] [2] [13]. Despite sharing 82-90% amino acid sequence identity within their G-domains, the RAS isoforms exhibit sufficient structural divergence to enable selective inhibition [13] [14].
Pan-KRAS inhibitors demonstrate remarkable selectivity for KRAS over HRAS and NRAS, with selectivity ratios often exceeding 100-fold [1] [2] [15]. This selectivity is achieved through the exploitation of evolutionary divergence within specific regions of the RAS proteins, particularly within residues 87-166 of the G-domain, termed the allosteric lobe [13]. While RAS isoforms share 100% sequence identity in the effector lobe (amino acids 1-86), they exhibit only 82% sequence similarity within the allosteric lobe, providing structural basis for selective inhibition [13].
| RAS Isoform | Binding Affinity | Selectivity Ratio | Key Differentiating Residues |
|---|---|---|---|
| KRAS | High (nM range) [1] [2] | Reference | His95, specific pocket architecture [12] |
| HRAS | Low (μM range or no binding) [1] [2] | >100-fold lower [1] [2] | Leu95, altered pocket geometry [12] |
| NRAS | Low (μM range or no binding) [1] [2] | >100-fold lower [1] [2] | Leu95, distinct conformational preferences [12] |
Structural analysis reveals that specific amino acid differences at key positions within the allosteric lobe are primarily responsible for isoform selectivity [12] [13]. Position 95 represents a critical selectivity determinant, with KRAS containing histidine while both HRAS and NRAS contain leucine at this position [12]. Reciprocal mutagenesis experiments demonstrate that this single amino acid difference significantly affects inhibitor binding, with the histidine-to-leucine mutation in KRAS dramatically reducing inhibitor potency [12].
The selectivity mechanism involves both direct and indirect constraints imposed by the divergent residues [1]. Direct constraints involve specific interactions between the inhibitor and amino acids that differ between isoforms, while indirect constraints result from conformational changes induced by these sequence differences that affect the overall binding site architecture [1]. These combined effects create an energy landscape that strongly favors KRAS binding over HRAS and NRAS binding [1].
Conformational dynamics studies reveal that the RAS isoforms exhibit distinct conformational preferences that contribute to selectivity [14] [16]. KRAS demonstrates greater conformational flexibility in certain regions compared to HRAS and NRAS, potentially facilitating inhibitor binding and conformational adjustments required for high-affinity interactions [14]. Additionally, differences in membrane localization and effector coupling between isoforms may contribute to the observed selectivity through indirect mechanisms affecting protein conformation and accessibility [13] [14].
The functional consequences of this selectivity are therapeutically significant, as selective KRAS inhibition allows for targeted disruption of oncogenic KRAS signaling while preserving the normal functions of HRAS and NRAS [1] [2]. This selectivity profile reduces the potential for off-target effects and toxicity associated with broad RAS inhibition [1] [2]. In cellular models, pan-KRAS inhibitor treatment of KRAS wild-type cells leads to compensatory activation of HRAS and NRAS, which limits antiproliferative effects and provides a safety mechanism protecting normal cells [2].
| Selectivity Assessment | KRAS | HRAS | NRAS | Clinical Implications |
|---|---|---|---|---|
| Binding specificity | High [1] [2] | Minimal [1] [2] | Minimal [1] [2] | Reduced off-target effects |
| Functional inhibition | Potent [1] [2] | Weak or absent [1] [2] | Weak or absent [1] [2] | Preserved normal RAS function |
| Cellular effects | Antiproliferative in mutant cells [1] [2] | Compensatory activation [2] | Compensatory activation [2] | Therapeutic window |
Advanced selectivity profiling using comprehensive mutagenesis and binding studies reveals that multiple structural features contribute to isoform selectivity beyond single amino acid differences [4]. The central beta-sheet region of KRAS, which shows enrichment for allosteric mutations affecting effector binding, exhibits isoform-specific structural properties that influence inhibitor binding [4]. Additionally, surface pocket architectures differ between isoforms, with all four characterized KRAS surface pockets showing distinct properties compared to corresponding regions in HRAS and NRAS [4].